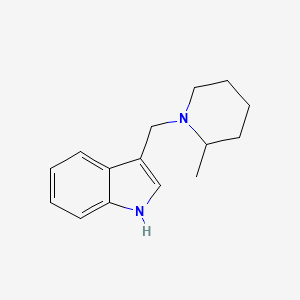

3-((2-Methylpiperidino)methyl)indole

Description

Structure

3D Structure

Properties

CAS No. |

19213-29-7 |

|---|---|

Molecular Formula |

C15H20N2 |

Molecular Weight |

228.33 g/mol |

IUPAC Name |

3-[(2-methylpiperidin-1-yl)methyl]-1H-indole |

InChI |

InChI=1S/C15H20N2/c1-12-6-4-5-9-17(12)11-13-10-16-15-8-3-2-7-14(13)15/h2-3,7-8,10,12,16H,4-6,9,11H2,1H3 |

InChI Key |

YUGZVPKKTDKFMZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCCN1CC2=CNC3=CC=CC=C32 |

solubility |

28.8 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Nomenclature and Core Structural Features of 3 2 Methylpiperidino Methyl Indole in Research Context

Systematic IUPAC-based Naming Conventions for Indole-Piperidine Adducts

The systematic naming of complex heterocyclic structures like 3-((2-Methylpiperidino)methyl)indole follows the guidelines established by the International Union of Pure and Applied Chemistry (IUPAC). The nomenclature for such indole-piperidine adducts is constructed by identifying the parent heterocycle and then systematically naming the substituents and their positions.

In this case:

Parent Heterocycle: The primary and most complex ring system is indole (B1671886).

Substituent: The group attached to the indole ring is a (2-methylpiperidino)methyl group.

Locant: This substituent is attached to the 3-position of the indole ring.

The name is broken down as follows:

Piperidine (B6355638): A six-membered saturated heterocycle containing one nitrogen atom.

2-Methylpiperidine (B94953): A piperidine ring with a methyl group at the 2-position. When this ring acts as a substituent via its nitrogen atom, it is termed "piperidino."

Methyl: Refers to the -CH2- group (the methylene (B1212753) linker).

((2-Methylpiperidino)methyl): This entire phrase describes the substituent group where the 2-methylpiperidine ring is connected to the methyl group, which in turn is attached to the parent indole ring.

Therefore, the IUPAC name is 3-((2-Methylpiperidino)methyl)-1H-indole . The "1H" specifies the position of the hydrogen atom on the nitrogen of the indole ring, which is standard for unsubstituted indoles. Variations in naming can occur depending on the specific stereochemistry or if it is part of a salt.

Table 1: Nomenclature Breakdown

Structural Elucidation of the Indole Ring System and its Reactivity Implications

The indole ring system is a planar, aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring. creative-proteomics.com This structure contains 10 π-electrons (eight from the carbon atoms and two from the nitrogen's lone pair), conforming to Hückel's rule for aromaticity (4n+2 π electrons). bhu.ac.in This aromaticity grants the indole ring significant stability. creative-proteomics.com

However, the electron density is not uniformly distributed. The pyrrole part of the ring is significantly more electron-rich than the benzene part, making it more susceptible to electrophilic attack. bhu.ac.in The most reactive position for electrophilic aromatic substitution on the indole ring is the C3 position. This preference is due to the superior stability of the cationic intermediate (arenium ion) formed when an electrophile attacks at C3. bhu.ac.inwikipedia.org The positive charge in this intermediate can be delocalized over the nitrogen atom, which is more favorable than the intermediate formed from C2 attack. bhu.ac.in

This inherent reactivity at the C3 position is fundamental to the synthesis of this compound, which is often prepared via a Mannich reaction. wikipedia.org The Mannich reaction involves the aminoalkylation of an acidic proton located on a carbon atom, in this case, the C3-H of indole, with formaldehyde (B43269) and a secondary amine (2-methylpiperidine). pharmaguideline.com

Table 2: Reactivity of Indole Ring Positions

Structural Elucidation of the 2-Methylpiperidine Moiety and Stereochemical Considerations

The 2-methylpiperidine moiety is a saturated six-membered heterocycle. nist.govnist.gov Unlike the planar indole ring, the piperidine ring adopts a non-planar chair conformation to minimize angular and torsional strain. The presence of the methyl group at the C2 position introduces a chiral center, meaning that this compound can exist as a pair of enantiomers: (R)-3-((2-methylpiperidino)methyl)indole and (S)-3-((2-methylpiperidino)methyl)indole.

Table 3: Stereochemical Aspects of 2-Methylpiperidine

Analysis of the Methylene Linker's Role in Molecular Architecture

Flexibility: The single bonds of the methylene linker allow for free rotation, giving the 2-methylpiperidine ring considerable conformational freedom relative to the rigid indole plane. This flexibility can be critical for the molecule's ability to adopt a specific conformation required for interaction with biological targets.

Spacing: The linker provides a defined distance and geometric angle between the indole and piperidine moieties. This spacing is a key determinant in how the molecule presents its pharmacophoric features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) in three-dimensional space.

Electronic Effects: While primarily a structural spacer, the methylene group isolates the electronic systems of the indole and piperidine rings, preventing direct conjugation between them. This ensures that the chemical properties of each ring system are largely retained.

The synthesis of C3-methylene-bridged indole derivatives is a common strategy in medicinal chemistry to explore the structure-activity relationships of new compounds. nih.govnih.gov By modifying the linker—for instance, by extending its length or introducing rigidity—researchers can fine-tune the molecule's three-dimensional structure and its resulting biological profile.

Synthetic Methodologies for 3 2 Methylpiperidino Methyl Indole and Its Analogs

Strategies for Indole (B1671886) Ring Formation

The construction of the indole ring can be achieved through various synthetic strategies, each with its own advantages and limitations regarding substrate scope, regioselectivity, and reaction conditions. Classical methods often involve acid- or base-catalyzed cyclizations, while modern approaches frequently utilize transition-metal catalysis to achieve higher efficiency and functional group tolerance.

Fischer Indole Synthesis and its Variants

Discovered in 1883 by Hermann Emil Fischer, the Fischer indole synthesis is one of the oldest and most widely used methods for preparing indoles. nih.govwikipedia.org The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a carbonyl compound (an aldehyde or ketone). nih.govrsc.org The versatility of this method allows for the synthesis of a wide variety of substituted indoles. byjus.com

The mechanism proceeds through the formation of an enamine tautomer of the hydrazone, followed by a mdpi.commdpi.com-sigmatropic rearrangement. Subsequent cyclization and elimination of ammonia (B1221849) lead to the aromatic indole ring. nih.gov A variety of Brønsted and Lewis acids can be employed as catalysts, including hydrochloric acid, sulfuric acid, polyphosphoric acid, zinc chloride, and boron trifluoride. wikipedia.org

Modern variations of the Fischer indole synthesis have been developed to improve its scope and efficiency. The Buchwald modification, for instance, utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the necessary arylhydrazone intermediate. nih.gov This allows for a greater diversity of starting materials. Additionally, one-pot, three-component protocols have been developed that combine the formation of the arylhydrazone and the subsequent cyclization in a single reaction vessel, offering a more streamlined approach to polysubstituted indoles. rsc.orgnih.gov

| Arylhydrazine | Carbonyl Compound | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenylhydrazine | Propiophenone | Not specified | 3-Methyl-2-phenyl-1H-indole | Not specified | chapman.edu |

| o-Tolylhydrazine hydrochloride | Isopropyl methyl ketone | Acetic acid, RT | 2,3,3,7-Tetramethyl-3H-indole | High | nih.gov |

| m-Tolylhydrazine hydrochloride | 2-Methylcyclohexanone | Acetic acid, RT | 6-Methyl-1,2,3,4-tetrahydrocarbazole | >90 | nih.gov |

| p-Nitrophenylhydrazine | 2-Methylcyclohexanone | Acetic acid, reflux | 8-Nitro-1,2,3,4-tetrahydrocarbazole | High | nih.gov |

Reissert Indole Synthesis and Related Approaches

The Reissert indole synthesis provides a route to indoles from o-nitrotoluenes and diethyl oxalate. wikipedia.org The first step is a condensation reaction to form an ethyl o-nitrophenylpyruvate intermediate. mdpi.comwikipedia.org This is followed by a reductive cyclization, typically using zinc in acetic acid or other reducing agents like ferrous sulfate (B86663) and ammonia, to yield an indole-2-carboxylic acid. mdpi.comwikipedia.orgresearchgate.net The indole-2-carboxylic acid can then be decarboxylated upon heating to afford the corresponding indole. wikipedia.org Potassium ethoxide is often favored over sodium ethoxide as the base for the initial condensation, as it has been shown to provide better yields. wikipedia.org

A notable variation is the Butin modification, which utilizes an intramolecular approach where the ring-opening of a furan (B31954) provides the necessary carbonyl functionality for the cyclization to form the indole. wikipedia.org This modification results in a ketone side chain in the final product, which can be a handle for further synthetic transformations. wikipedia.org

| o-Nitrotoluene Derivative | Reducing Agent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| o-Nitrotoluene | Ferrous sulfate, ammonia | Indole-2-carboxylic acid | Not specified | researchgate.net |

| Ethyl o-nitrophenylpyruvate | Zinc, acetic acid | Indole-2-carboxylic acid | Not specified | wikipedia.org |

| 5-Chloro-4-fluoro-2-nitrotoluene | Not specified | Ethyl 5-chloro-4-fluoroindole-2-carboxylate | Not specified | researchgate.net |

| 6-Chloro-4-iodo-2-nitrotoluene | Titanium trichloride (B1173362) (for N-hydroxyindole reduction) | Methyl 6-chloro-4-iodoindole-2-carboxylate | Not specified | researchgate.net |

Madelung Synthesis and its Modern Adaptations

The Madelung synthesis involves the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures to produce an indole. wikipedia.org This method is particularly useful for the preparation of 2-alkinylindoles, which are not readily accessible through electrophilic aromatic substitution. wikipedia.org The reaction is typically carried out with bases such as sodium or potassium alkoxides in solvents like hexane (B92381) or tetrahydrofuran (B95107) at temperatures ranging from 200-400 °C. wikipedia.org

The mechanism begins with the deprotonation of both the amide nitrogen and the benzylic position of the ortho-alkyl group. The resulting carbanion then attacks the amide carbonyl intramolecularly to form a cyclic intermediate, which subsequently eliminates water to form the indole. quimicaorganica.org

The harsh conditions of the classical Madelung synthesis limit its applicability to substrates with sensitive functional groups. bhu.ac.in Consequently, modern adaptations have been developed to allow for milder reaction conditions. The Smith-modified Madelung synthesis, for example, employs organolithium reagents to cyclize 2-alkyl-N-trimethylsilyl anilides. wikipedia.org This modification has broadened the scope of the reaction to include a wider variety of substituted anilines. wikipedia.org Another approach involves a one-pot, two-step procedure for the synthesis of 1,2-disubstituted-3-tosyl and 1,2-disubstituted-3-cyanoindoles from the corresponding N-(o-tolyl)benzamides, which proceeds under significantly milder conditions. nih.gov

| Substrate | Base/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| N-Benzoyl-o-toluidine | Sodium ethoxide (2 equiv.), heat | 2-Phenylindole | Not specified | wikipedia.org |

| N-(2-(bromomethyl)phenyl)-N-phenylbenzamide | DBN, DMSO, 100 °C | 1,2-Diphenyl-3-tosylindole | 93 | nih.gov |

| N-(2-(bromomethyl)-4-chlorophenyl)-N-phenylbenzamide | DBN, DMSO, 100 °C | 5-Chloro-1,2-diphenyl-3-tosylindole | 96 | nih.gov |

| N-(2-(bromomethyl)phenyl)-N-(p-tolyl)benzamide | DBN, DMSO, 100 °C | 2-Phenyl-1-(p-tolyl)-3-tosylindole | 80 | nih.gov |

Bartoli Indole Synthesis

The Bartoli indole synthesis is a powerful method for the preparation of 7-substituted indoles, a class of compounds that are often difficult to access via classical indole syntheses. wikipedia.org The reaction involves the treatment of an ortho-substituted nitroarene with a vinyl Grignard reagent. wikipedia.orgwordpress.com A key requirement for the success of the reaction is the presence of a substituent at the ortho position of the nitro group; bulkier substituents generally lead to higher yields. wikipedia.org

The mechanism is initiated by the addition of the Grignard reagent to the nitro group, leading to the formation of a nitrosoarene intermediate. A second equivalent of the Grignard reagent adds to the nitrosoarene, and the resulting intermediate undergoes a mdpi.commdpi.com-sigmatropic rearrangement, which is facilitated by the steric bulk of the ortho substituent. Subsequent cyclization and aromatization afford the 7-substituted indole. wikipedia.org Three equivalents of the vinyl Grignard reagent are typically required for the reaction to go to completion when starting from a nitroarene. wikipedia.org

The Dobbs modification has expanded the utility of the Bartoli synthesis by using an ortho-bromine atom as a directing group, which can be subsequently removed via a radical reduction, effectively providing a route to 7-unsubstituted indoles. wordpress.com

| Nitroarene | Vinyl Grignard Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| o-Nitrotoluene | Propenylmagnesium bromide | 3,7-Dimethylindole | Not specified | wikipedia.org |

| o-Bromonitrobenzene | Vinylmagnesium bromide | 7-Bromoindole | 65 | wordpress.com |

| o-Bromonitrobenzene | Isopropenylmagnesium bromide | 7-Bromo-2-methylindole | 71 | wordpress.com |

| 4-Bromo-3-nitrotoluene | Isopropenylmagnesium bromide | 7-Bromo-2,4-dimethylindole | 67 | wordpress.com |

Larock Indole Synthesis utilizing Palladium Catalysis

The Larock indole synthesis is a highly versatile and convergent method for the preparation of 2,3-disubstituted indoles through the palladium-catalyzed heteroannulation of an o-iodoaniline and a disubstituted alkyne. wikipedia.org The reaction typically employs a palladium(II) catalyst, such as palladium(II) acetate, a base like potassium carbonate, and often a chloride source such as lithium chloride or tetrabutylammonium (B224687) chloride. wikipedia.org

The catalytic cycle is believed to involve the reduction of Pd(II) to Pd(0), followed by oxidative addition of the o-iodoaniline. Coordination of the alkyne and subsequent migratory insertion into the aryl-palladium bond leads to a vinylic palladium intermediate. Intramolecular attack by the aniline (B41778) nitrogen displaces the halide, forming a six-membered palladacycle. Reductive elimination then yields the indole product and regenerates the Pd(0) catalyst. wikipedia.org A significant feature of the Larock indole synthesis is its high regioselectivity, with the bulkier substituent of the alkyne generally ending up at the C2 position of the indole. nih.gov

The scope of the Larock synthesis has been expanded to include o-bromoanilines and o-chloroanilines, which are often more readily available and cost-effective than their iodo counterparts, by using specific ligands and reaction conditions. wikipedia.org Furthermore, the use of silyl-substituted alkynes allows for the synthesis of 3-substituted indoles after a subsequent desilylation step. ub.edu

| Aniline Derivative | Alkyne | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Iodoaniline | 1-Phenyl-1-propyne | Pd(OAc)₂, K₂CO₃, n-Bu₄NCl, DMF, 100 °C | 2-Methyl-3-phenylindole | 81 | ub.edu |

| N-Acetyl-2-iodoaniline | 4-Octyne | Pd(OAc)₂, Na₂CO₃, LiCl, PPh₃, DMF, 100 °C | 1-Acetyl-2,3-dipropylindole | 88 | wikipedia.org |

| 2-Iodo-4-nitroaniline | 1-Phenyl-1-propyne | Pd(OAc)₂, Na₂CO₃, LiCl, DMF, 100 °C | 2-Methyl-5-nitro-3-phenylindole | 98 | wikipedia.org |

| 2-Iodoaniline | 1-(Trimethylsilyl)-1-propyne | Pd(OAc)₂, NaOAc, n-Bu₄NCl, DMF, 100 °C | 3-Methyl-2-(trimethylsilyl)indole | 90 | amanote.com |

Metal-Catalyzed Cyclization Reactions for Indole Formation

In addition to the Larock synthesis, a wide variety of other metal-catalyzed cyclization reactions have been developed for the formation of the indole ring. Palladium catalysis is particularly prominent in this area, enabling the construction of indoles through various C-C and C-N bond-forming strategies. organicreactions.org These methods often offer mild reaction conditions and high functional group tolerance. nih.gov

One common approach involves the intramolecular cyclization of o-alkynylanilines. organic-chemistry.org Palladium catalysts can promote the hydroamination of the alkyne by the aniline nitrogen to form the indole ring. Another powerful strategy is the palladium-catalyzed intramolecular C-H amination, where a C-H bond on the aromatic ring is activated and functionalized to form the C-N bond of the pyrrole (B145914) ring. nih.gov

Palladium-catalyzed cascade or domino reactions have also emerged as highly efficient methods for constructing complex indole structures. mdpi.com These reactions involve a series of sequential transformations in a single pot, often leading to the formation of multiple bonds and stereocenters with high atom economy. For example, a three-component reaction between an aryl iodide, an amine, and a propargyl alcohol derivative can be used to synthesize 2-(aminomethyl)-3-arylindoles. mdpi.com The versatility of palladium catalysis allows for the synthesis of a diverse range of substituted indoles that would be challenging to prepare using classical methods. organicreactions.org

| Substrate(s) | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| N-Tosyl-2-iodoaniline, Phenylacetylene | 10% Pd/C, Et₃N, PPh₃, moist ZnCl₂, DMF, 110 °C | 2-Phenyl-1-tosyl-1H-indole | High | mdpi.com |

| 2-(Phenylethynyl)aniline derivative | PdCl₂(CH₃CN)₂, MeCN, 60 °C | 2,3-Disubstituted indole | Good | mdpi.com |

| Aryl iodide, Amine, Propargyl alcohol derivative | Palladium catalyst | 2-(Aminomethyl)-3-arylindole | Not specified | mdpi.com |

| N-Acyl-2-alkynylaniline | PdCl₂(CH₃CN)₂, MeCN, 90 °C | 3-Acyl-indole | Good | mdpi.com |

Multi-component Reactions for Indole Construction

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules from three or more starting materials in a single synthetic operation. Several MCRs have been developed for the construction of the indole nucleus, often providing access to a diverse range of substituted indoles in a convergent manner. These reactions typically involve the formation of key C-C and C-N bonds in a sequential or domino fashion, avoiding the need for isolation of intermediates and reducing waste generation.

One notable example is the Ugi four-component reaction (U-4CR), which has been adapted for the synthesis of multi-substituted indole-2-carboxamide derivatives. This approach involves the reaction of substituted anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and various isocyanides at room temperature to yield Ugi adducts. Subsequent acid-catalyzed cyclization of these adducts affords the desired indole derivatives in good to excellent yields. researchgate.net This methodology is particularly attractive due to its operational simplicity and the ability to introduce a wide range of substituents on the indole ring.

Another versatile MCR for indole synthesis is the Yonemitsu three-component reaction. This reaction typically involves the condensation of an indole, an aldehyde, and an active methylene (B1212753) compound, such as malononitrile. chemtube3d.com While traditionally requiring harsh conditions, recent advancements have led to the development of more sustainable protocols, such as those utilizing microdroplet/thin-film methods, which can significantly accelerate the reaction rate under mild, metal-free conditions. chemtube3d.com

Furthermore, three-component reactions involving indoles, aldehydes, and pyrazol-5-amine in the presence of a catalyst like ceric ammonium (B1175870) nitrate (B79036) have been reported for the synthesis of 3-substituted indoles. nih.gov These reactions proceed through the in situ formation of an intermediate that subsequently undergoes further transformations to yield the desired product. The choice of catalyst and reaction conditions can be tuned to control the selectivity and yield of the final indole derivative.

The following table summarizes some examples of multi-component reactions used for indole synthesis:

| MCR Type | Reactants | Catalyst/Conditions | Product Type |

| Ugi Four-Component | Substituted aniline, glyoxal dimethyl acetal, formic acid, isocyanide | Room temperature, then acid-catalyzed cyclization | Multi-substituted indole-2-carboxamides |

| Yonemitsu Three-Component | Indole, aldehyde, malononitrile | Metal-free, microdroplet/thin-film | 3-Substituted indoles |

| Three-Component | Indole, aldehyde, pyrazol-5-amine | Ceric ammonium nitrate | 3-Substituted indoles |

Strategies for Piperidine (B6355638) Ring Formation

The piperidine ring is another crucial structural component of 3-((2-Methylpiperidino)methyl)indole. A variety of synthetic strategies have been developed to construct this saturated heterocyclic system, ranging from the reduction of pyridine (B92270) precursors to intramolecular cyclization and multi-component reactions.

Hydrogenation and Reduction of Pyridine Precursors

The catalytic hydrogenation of pyridine derivatives is a direct and widely used method for the synthesis of piperidines. This approach involves the reduction of the aromatic pyridine ring to a saturated piperidine ring using a variety of catalysts and hydrogen sources. The choice of catalyst is critical and can influence the reaction conditions and the selectivity of the reduction, especially in the presence of other reducible functional groups.

Commonly used heterogeneous catalysts include platinum oxide (PtO₂), palladium on carbon (Pd/C), and rhodium on carbon (Rh/C). These catalysts often require elevated temperatures and pressures to achieve complete reduction of the pyridine ring. For instance, the hydrogenation of substituted pyridines has been successfully carried out using PtO₂ in glacial acetic acid under hydrogen pressure.

More recently, milder and more selective catalytic systems have been developed. For example, rhodium oxide (Rh₂O₃) has been shown to be an effective catalyst for the hydrogenation of various unprotected pyridines under mild conditions. This method is attractive due to its broad substrate scope and practical utility.

The mechanism of pyridine hydrogenation typically involves the stepwise addition of hydrogen to the aromatic ring, proceeding through di- and tetrahydropyridine (B1245486) intermediates. The presence of substituents on the pyridine ring can influence the rate and regioselectivity of the hydrogenation.

Intramolecular Cyclization Routes to Piperidines

Intramolecular cyclization reactions provide a powerful strategy for the construction of the piperidine ring from acyclic precursors. These reactions involve the formation of a new carbon-nitrogen or carbon-carbon bond to close the six-membered ring. The starting materials for these cyclizations typically contain a nitrogen atom and a reactive functional group at an appropriate distance to facilitate ring closure.

A variety of cyclization strategies have been employed, including:

Reductive Amination: Intramolecular reductive amination of δ-amino aldehydes or ketones is a common method for piperidine synthesis. The reaction proceeds through the formation of a cyclic iminium ion intermediate, which is then reduced in situ to the corresponding piperidine.

Nucleophilic Substitution: Intramolecular nucleophilic substitution of a leaving group by an amino group is another effective route. This can involve the cyclization of haloamines or amino alcohols.

Michael Addition: Intramolecular aza-Michael addition of an amine to an α,β-unsaturated carbonyl compound can lead to the formation of substituted piperidines.

Radical Cyclization: Radical-mediated cyclization of unsaturated amino precursors offers an alternative approach to piperidine synthesis.

The stereoselectivity of these cyclization reactions can often be controlled by the use of chiral auxiliaries or catalysts.

Multicomponent Reactions for Piperidine Synthesis

Similar to indole synthesis, multi-component reactions have also been applied to the construction of the piperidine ring. These reactions allow for the rapid assembly of complex piperidine derivatives from simple and readily available starting materials in a single step.

One example is the three-component vinylogous Mannich-type reaction. This reaction can be used to construct multi-substituted chiral piperidines by reacting a 1,3-bis-trimethylsilylenol ether with an aldehyde and an amine. beilstein-journals.org The resulting dihydropyridinone adduct can then be further elaborated to a variety of chiral piperidine compounds. beilstein-journals.org

Four-component reactions have also been developed for the diastereoselective synthesis of highly substituted piperidin-2-ones. These reactions typically involve a Michael-Mannich cascade using Michael acceptors, pyridinium (B92312) ylides, aromatic aldehydes, and ammonium acetate.

Stereoselective Approaches to Substituted Piperidines

The synthesis of enantiomerically pure substituted piperidines is of great importance due to the prevalence of chiral piperidine motifs in pharmaceuticals. Several stereoselective strategies have been developed to achieve this goal.

One approach involves the use of chiral auxiliaries. For example, an η⁴-dienetricarbonyliron complex can be used as a powerful chiral auxiliary in a double reductive amination cascade to produce 2-dienyl-substituted piperidines with complete diastereoselectivity.

Asymmetric catalysis is another powerful tool for the enantioselective synthesis of piperidines. For instance, transaminases have been used for the stereoselective synthesis of 2-substituted chiral pyrrolidines and piperidines from ω-chloroketones. This biocatalytic approach allows for access to both enantiomers with high enantiomeric excess.

Furthermore, asymmetric intramolecular cyclization reactions, such as the lithiation-intramolecular cyclization of N-Boc-N-(4-chlorobutyl)cinnamylamine, can provide enantioenriched 2-substituted piperidines.

Synthetic Routes for Coupling Indole and Piperidine Moieties

The final step in the synthesis of this compound involves the coupling of the pre-formed indole and 2-methylpiperidine (B94953) moieties. Several synthetic methods can be employed for this transformation, with the Mannich reaction and reductive amination being the most prominent.

The Mannich reaction is a classic and highly effective method for the aminomethylation of acidic C-H bonds, such as the C3 position of indole. chemtube3d.commsu.edu This three-component condensation reaction involves an active hydrogen compound (indole), an aldehyde (typically formaldehyde), and a secondary amine (2-methylpiperidine). The reaction proceeds through the in situ formation of an Eschenmoser's salt-like iminium ion from formaldehyde (B43269) and 2-methylpiperidine. The nucleophilic C3 position of the indole then attacks the iminium ion, leading to the formation of the desired this compound. The reaction is typically carried out in a protic solvent like acetic acid and can be promoted by heat or microwave irradiation. nih.govuobaghdad.edu.iqoarjbp.com

Reductive amination offers an alternative and versatile route to couple the indole and piperidine fragments. This two-step, one-pot process begins with the reaction of indole-3-carboxaldehyde (B46971) with 2-methylpiperidine to form an intermediate iminium ion. This is followed by the in situ reduction of the iminium ion using a suitable reducing agent, such as sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), to yield the target compound. The choice of reducing agent can be critical to avoid the reduction of other functional groups present in the molecule.

Another potential route involves the alkylation of 2-methylpiperidine with a pre-functionalized indole . For example, 3-(chloromethyl)indole or gramine (B1672134) (3-(dimethylaminomethyl)indole) can be used as an electrophile. The nucleophilic 2-methylpiperidine can displace the leaving group (chloride or dimethylamine) to form the desired C-N bond. This method provides a more convergent approach, as the indole and piperidine moieties are synthesized separately and then coupled in the final step.

The following table provides a comparative overview of these coupling strategies:

| Coupling Method | Key Reactants | Key Intermediates | Advantages |

| Mannich Reaction | Indole, Formaldehyde, 2-Methylpiperidine | Iminium ion | One-pot, atom-economical, readily available starting materials. |

| Reductive Amination | Indole-3-carboxaldehyde, 2-Methylpiperidine, Reducing Agent (e.g., NaBH₄) | Iminium ion | Versatile, applicable to a wide range of aldehydes and amines, mild conditions. |

| Alkylation | 3-(Chloromethyl)indole or Gramine, 2-Methylpiperidine | Transition state of nucleophilic substitution | Convergent, allows for late-stage diversification. |

Mannich Base Reactions for Indole-Methyl-Amine Linkages

The Mannich reaction is a cornerstone of organic synthesis that creates a β-amino-carbonyl compound, but in the context of indoles, it provides a direct and efficient route to 3-aminomethylindoles, commonly known as gramines. uop.edu.pk This one-pot, three-component condensation involves the reaction of a compound with an active hydrogen (indole), an aldehyde (typically formaldehyde), and a secondary amine (2-methylpiperidine). chemtube3d.combhu.ac.in

The reaction proceeds through the formation of an Eschenmoser's salt-like iminium ion from the condensation of formaldehyde and 2-methylpiperidine. The electron-rich indole then acts as a nucleophile, attacking the iminium ion predominantly at the C-3 position to form the desired this compound. chemtube3d.com Acetic acid is often used as a solvent and catalyst for this transformation. bhu.ac.in The high regioselectivity for the C-3 position is a key advantage of this method.

A variety of novel Mannich bases have been synthesized using this approach with different cyclic secondary amines and indole systems. researchgate.net The reaction is versatile and serves as a primary method for establishing the indole-methyl-amine linkage in a single step. nih.gov

Table 1: Representative Mannich Reaction for Gramine Analog Synthesis

| Component 1 | Component 2 | Component 3 | Typical Conditions | Product |

| Indole | Formaldehyde | 2-Methylpiperidine | Acetic Acid, Heat | This compound |

Alkylation Strategies at Indole C-3 Position

Alkylation strategies offer a two-step alternative to the direct Mannich reaction and provide significant synthetic flexibility. These methods typically involve the initial preparation of an indole derivative with a reactive group at the 3-methyl position, which is then displaced by 2-methylpiperidine acting as a nucleophile. researchgate.net

A common precursor is gramine (3-(dimethylaminomethyl)indole) itself, which can be prepared via a Mannich reaction with dimethylamine. bhu.ac.in The dimethylamino group is an effective leaving group, especially after quaternization with an alkyl halide like methyl iodide. The resulting quaternary ammonium salt is highly susceptible to nucleophilic substitution by other amines, such as 2-methylpiperidine, to yield the desired product. bhu.ac.inresearchgate.net This displacement reaction allows for the synthesis of a wide variety of 3-substituted indoles. chapman.edu

Alternatively, 3-(halomethyl)indoles can be used as the alkylating agent. These intermediates, however, are often unstable and are typically generated in situ. Another approach involves the reduction of indole-3-carboxaldehyde to 3-(hydroxymethyl)indole, followed by conversion to a more reactive electrophile. The direct C-3 alkylation of indoles with simple alkyl halides is often not synthetically useful due to competing N-alkylation and low reactivity. nih.govgoogle.com More advanced, metal-free methods using borane (B79455) catalysts have been developed to achieve direct C-3 alkylation with amine-derived agents. nih.gov

Table 2: Comparison of C-3 Alkylation Precursors

| Precursor | Generation Method | Advantages | Disadvantages |

| Gramine Quaternary Salt | Mannich reaction followed by alkylation | Readily prepared, good leaving group bhu.ac.in | Two-step process |

| 3-(Halomethyl)indole | Halogenation of 3-methylindole (B30407) or related precursors | Highly reactive electrophile | Often unstable, may require in situ generation |

| 3-(Hydroxymethyl)indole | Reduction of indole-3-carboxaldehyde | Accessible starting material | Requires activation (e.g., conversion to tosylate) |

Coupling Reactions involving Functionalized Indole and Piperidine Precursors

Modern synthetic chemistry offers powerful cross-coupling methodologies that can be adapted to form the C-N bond between functionalized indole and piperidine precursors. These reactions, often catalyzed by transition metals like palladium or copper, provide a convergent approach to the target molecule. mdpi.com

One potential strategy is a variation of the Buchwald-Hartwig amination, which couples an amine with an aryl halide or triflate. In this context, 2-methylpiperidine could be coupled with a 3-(halomethyl)indole derivative in the presence of a palladium catalyst and a suitable ligand.

Another approach involves the Larock indole synthesis, which utilizes a palladium-catalyzed annulation of an ortho-iodoaniline with an internal alkyne. orgsyn.org While this method builds the indole ring itself, related palladium-catalyzed functionalizations can be used to modify the pre-formed indole core. For instance, a 3-iodoindole could potentially undergo a coupling reaction with a suitably functionalized piperidine.

Copper-catalyzed multi-component reactions have also emerged as an efficient way to assemble complex molecules. A three-component coupling of a 2-aminobenzaldehyde, a secondary amine, and a terminal alkyne can produce 3-aminoindolines, which can be isomerized to 3-aminoindoles. nih.gov Adapting such a strategy could provide a novel route to the target scaffold.

Advanced Synthetic Considerations

The synthesis of a specific target like this compound requires careful control over several factors, including regiochemistry on the indole ring, stereochemistry of the piperidine moiety, and the use of protecting groups to prevent unwanted side reactions.

Regioselectivity Control in Indole Functionalization

The functionalization of the indole ring is governed by its inherent electronic properties. The C-3 position is the site of highest electron density and is kinetically favored for electrophilic attack. nih.govbeilstein-journals.org This is because the intermediate formed by attack at C-3 allows the positive charge to be delocalized without disrupting the aromaticity of the benzene (B151609) ring, which is not the case for attack at C-2. chemtube3d.com

Electrophilic Substitution: Reactions like the Mannich reaction or Friedel-Crafts alkylation overwhelmingly favor the C-3 position due to this electronic preference. chemtube3d.comnih.gov

N- vs. C-Functionalization: A primary challenge in indole chemistry is controlling selectivity between the nitrogen (N-1) and carbon (C-3) positions, as both are nucleophilic. mit.edu In alkylation reactions, the choice of base, solvent, and counter-ion can influence the N/C alkylation ratio. The use of an N-protecting group is the most common and effective strategy to block reactivity at the nitrogen atom and direct functionalization exclusively to the carbon framework. bhu.ac.in

C-2 Functionalization: While C-3 is the kinetically preferred site, functionalization at C-2 can be achieved under specific conditions. This often involves N-protection followed by directed lithiation at C-2 and subsequent quenching with an electrophile. bhu.ac.in For the synthesis of the target compound, however, directing reactivity away from C-3 is undesirable.

Catalyst control can also play a crucial role in overriding the inherent reactivity of the indole nucleus, though this is more commonly applied to achieve functionalization at less reactive positions on the benzene ring or at C-2. researchgate.netacs.org

Stereoselective Synthesis of the 2-Methylpiperidine Moiety

The 2-methylpiperidine fragment of the target molecule contains a stereocenter at the C-2 position. For applications requiring enantiopure material, a stereoselective synthesis of this building block is necessary. Several robust methods exist for this purpose.

Catalytic Hydrogenation of Pyridine Derivatives: A common and effective strategy is the asymmetric hydrogenation of substituted pyridines. The hydrogenation of 2-methylpyridine (B31789) or related precursors using a chiral transition metal catalyst (e.g., Iridium or Rhodium-based) can provide access to enantiomerically enriched 2-methylpiperidine. nih.gov A general approach involves the hydrogenation of disubstituted pyridines, which often proceeds with high diastereoselectivity to yield the cis-piperidine isomer. nih.govwhiterose.ac.uk

Resolution: Racemic 2-methylpiperidine can be resolved into its individual enantiomers through the formation of diastereomeric salts with a chiral acid, followed by fractional crystallization and liberation of the free base.

Chiral Pool Synthesis: Enantiopure 2-methylpiperidine can be synthesized from naturally occurring chiral starting materials, such as amino acids.

Stereoselective Cyclization: Intramolecular cyclization reactions of appropriately configured acyclic precursors can also be used to construct the piperidine ring with control over the stereochemistry at the C-2 position. nih.govwhiterose.ac.uk For example, stereoselective Mannich reactions have been employed to create the core of various piperidine alkaloids. ru.nl

Table 3: Methods for Stereoselective 2-Methylpiperidine Synthesis

| Method | Description | Key Features |

| Asymmetric Hydrogenation | Reduction of a prochiral pyridine or dihydropyridine (B1217469) using a chiral catalyst. | High enantioselectivity, atom-economical. nih.gov |

| Diastereoselective Reduction | Hydrogenation of a substituted pyridine leading to a preferred diastereomer (cis). nih.govwhiterose.ac.uk | Good diastereocontrol, relies on substrate control. |

| Chiral Resolution | Separation of enantiomers from a racemic mixture via diastereomeric salt formation. | Classical method, can be labor-intensive. |

| Intramolecular Cyclization | Ring-closing reactions of chiral acyclic precursors. | High degree of stereocontrol possible. whiterose.ac.uk |

Application of Protecting Group Strategies in Synthesis

The indole N-H proton is acidic and can interfere with many reactions, particularly those involving bases or organometallic reagents. N-protection is a critical strategy to prevent unwanted side reactions, improve solubility, and direct regioselectivity. mdpi.org

Preventing N-Alkylation: In C-3 alkylation reactions, the indole anion formed under basic conditions can react at either N-1 or C-3. Installing a protecting group on the nitrogen atom completely prevents N-alkylation and forces the reaction to occur at the carbon skeleton. bhu.ac.in

Directing C-2 Lithiation: While not directly applicable to C-3 functionalization, certain protecting groups, such as phenylsulfonyl or tert-butoxycarbonyl (Boc), can direct metalation to the C-2 position via chelation, illustrating their powerful ability to control reactivity. bhu.ac.in

Improving Reaction Efficiency: Some reactions, such as certain dearomative hydroalkylations, show significantly improved yields and enantioselectivities when a specific N-protecting group (e.g., benzoyl) is used, while others (e.g., Boc, Ts) are less effective or render the substrate inactive. acs.org

Commonly used protecting groups for the indole nitrogen include:

Sulfonyl groups (e.g., Tosyl, Ts): These are robust, electron-withdrawing groups that are stable to many reaction conditions but often require harsh conditions for removal.

Carbamates (e.g., tert-Butoxycarbonyl, Boc): Easily introduced and removed under acidic conditions, making them highly versatile.

Alkyl Groups (e.g., Benzyl (B1604629), SEM): Offer different stability profiles and removal conditions (e.g., hydrogenolysis for benzyl).

Pivaloyl Group: This bulky group can offer simultaneous protection of the N-1 and C-2 positions due to steric hindrance, directing acylation to the C-4 position. Its removal can be challenging but has been achieved using lithium bases like LDA. mdpi.org

The choice of protecting group depends on the specific reaction sequence, its stability to the planned reagents, and the conditions required for its eventual removal.

Green Chemistry Approaches in Indole and Piperidine Synthesis

The synthesis of heterocyclic compounds, particularly indole and piperidine scaffolds, has seen a significant shift towards more sustainable and environmentally benign methodologies. researchgate.net Green chemistry principles are increasingly being applied to overcome the drawbacks of classical synthetic routes, which often involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. researchgate.netmdpi.com These modern approaches focus on aspects such as the use of renewable feedstocks, safer solvents, catalytic over stoichiometric reagents, energy efficiency, and high atom economy. researchgate.net

For the indole core, green strategies often involve multicomponent reactions (MCRs), which enhance efficiency by forming several bonds in a single operation. rsc.orgrug.nl One innovative two-step MCR method assembles the indole nucleus from readily available anilines, glyoxal dimethyl acetal, formic acid, and isocyanides. This reaction proceeds under mild conditions using ethanol (B145695) as a benign solvent and notably avoids the use of any metal catalyst. rsc.orgrug.nl Other approaches utilize alternative energy sources like microwave irradiation and ultrasound to accelerate reactions, often leading to higher yields and shorter reaction times with minimal solvent usage. researchgate.netnih.gov The use of water as a solvent is another cornerstone of green indole synthesis, with catalysts like potassium carbonate (K2CO3) facilitating reactions in aqueous media. researchgate.net Furthermore, photoredox catalysis, which uses visible light to drive chemical transformations, has emerged as a powerful and green tool for constructing complex indole alkaloids through radical cascade reactions. acs.org

In the realm of piperidine synthesis, green advancements have focused heavily on catalysis. nih.gov Scientists have developed new stereoselective synthesis routes using transition metal catalysts based on palladium, rhodium, and ruthenium, as well as non-toxic iron catalysts. nih.gov Organocatalysts have also been employed to facilitate cleaner transformations. nih.gov A significant area of development is the hydrogenation of pyridine derivatives. nih.gov For instance, a heterogeneous ruthenium catalyst has been developed for the diastereoselective cis-hydrogenation of substituted pyridines, and a novel nickel silicide catalyst has shown high efficiency and stability, remaining effective after multiple uses. nih.gov An exemplary green approach involves the synthesis of piperidine from furfural, a bio-based platform chemical. This transformation is achieved through direct amination using a unique surface single-atom alloy (SSAA) catalyst (Ru1CoNP/HAP) under mild conditions, highlighting a pathway from renewable biomass to valuable N-heterocycles. nih.gov

The following tables summarize key research findings in the green synthesis of indole and piperidine moieties.

Table 1: Green Synthetic Approaches for the Indole Moiety

| Synthetic Method | Catalyst/Reagents | Solvent | Key Green Advantages | Reported Yield |

| Multicomponent Reaction (Ugi/Cyclization) | Formic Acid | Ethanol | Metal-free, mild conditions, readily available starting materials. rsc.orgrug.nl | 57-86% (one-pot) rug.nl |

| Fischer-Indole Synthesis | None | None (Solvent-free) | Microwave irradiation, reduced reaction time, solvent-free. researchgate.net | High researchgate.net |

| Palladium-Catalyzed Aerobic Oxidation | Pd(TFA)2 / Pyridine / DABCO | Toluene | Uses molecular oxygen as a green oxidant. mdpi.com | Not specified |

| One-Pot Three-Component Synthesis | L-proline | Ethanol | Organocatalyst, refluxing conditions. nih.gov | 70-88% nih.gov |

| C-C Bond Formation | K2CO3 | Water | Aqueous media, simple and convenient. researchgate.net | up to 91% researchgate.net |

| Intramolecular Reductive Cyclization | Iron catalyst | Not specified | Visible light irradiation. acs.org | Not specified |

Table 2: Green Synthetic Approaches for the Piperidine Moiety

| Synthetic Method | Catalyst/Reagents | Substrate | Key Green Advantages | Reported Yield |

| Catalytic Hydrogenation | Ruthenium heterogeneous catalyst | Multi-substituted pyridines | Diastereoselective, catalyst is stable and reusable. nih.gov | Not specified |

| Catalytic Hydrogenation | Nickel silicide catalyst | Pyridine | First successful use of a nickel catalyst, stable and reusable. nih.gov | Not specified |

| Direct Amination from Biomass | Ru1CoNP/HAP | Furfural | Uses renewable feedstock, mild conditions. nih.gov | up to 93% nih.gov |

| Oxidative Amination | Gold(I) complex | Non-activated alkenes | Forms N-heterocycle and introduces O-substituent simultaneously. nih.gov | Not specified |

| N-Substituted Piperidone Synthesis | Not specified | Not specified | Avoids classical Dieckman approach. researchgate.netnih.gov | Not specified |

| Pyridine Hydrogenation | Rhodium and Palladium catalysts | Pyridine derivatives | Effective for stereoselective synthesis. nih.gov | Not specified |

Structure Activity Relationship Sar Investigations of 3 2 Methylpiperidino Methyl Indole Derivatives

Substituent Effects on the Indole (B1671886) Ring System

The indole ring serves as a critical component of the pharmacophore, offering multiple sites for modification. Alterations to the indole nitrogen (N-1), the fused benzene (B151609) ring (C-4 through C-7), and the C-2 position have been shown to significantly impact the biological profile of these compounds.

The nitrogen atom at position 1 of the indole ring is a common target for chemical modification. The presence of a hydrogen atom (N-H) allows for potential hydrogen bonding interactions with biological receptors. chapman.edu Conversely, replacing this hydrogen with other groups, such as alkyl or acyl moieties, can modulate the compound's lipophilicity, steric profile, and ability to form hydrogen bonds.

In studies of related 3-substituted indoles, the substitution at the N-1 position has yielded varied results depending on the target. For instance, in one series of Src kinase inhibitors, an N-H bond was found to be important for a specific hydrogen bonding interaction that contributed to higher inhibitory activity. chapman.edu The N1-methylated analog of that compound showed significantly reduced activity, suggesting that the loss of this hydrogen bond was detrimental. chapman.edu However, in other cases within the same study, N1-methylation led to improved inhibition, indicating that hydrophobic interactions between the methyl group and the target protein can also play a positive role. chapman.edu In a separate series of indomethacin (B1671933) analogs, the N-1 position was substituted with various benzyl (B1604629) and benzoyl fragments to explore its impact on anti-inflammatory activity. nih.govresearchgate.net These findings underscore that the optimal substituent at the N-1 position is highly dependent on the specific molecular target, with both hydrogen bonding capability and hydrophobic interactions being key considerations.

Table 1: Effect of Modifications at Indole N-1 on Biological Activity in Related Indole Scaffolds

| Parent Compound Series | N-1 Substituent | Observed Effect on Activity | Reference |

|---|---|---|---|

| 3-Substituted Indole Kinase Inhibitors | -H | Hydrogen bonding interaction contributes to higher activity. | chapman.edu |

| 3-Substituted Indole Kinase Inhibitors | -CH₃ | Loss of H-bond decreases activity; in other analogs, hydrophobic interactions improve activity. | chapman.edu |

| 2-Phenyl-3-methyl-indole | -Benzoyl, -Benzyl | Varied anti-inflammatory and analgesic activities depending on the specific fragment. | nih.govresearchgate.net |

Modifying the carbocyclic portion of the indole nucleus allows for the fine-tuning of electronic and steric properties. Research on various indole-based ligands has demonstrated that substitutions at positions C-5, C-6, and C-7 can have a profound effect on binding affinity and selectivity.

For a series of indol-3-yl-tetramethylcyclopropyl ketones designed as cannabinoid receptor ligands, substitutions on the benzene ring were generally found to be detrimental to agonist activity. researchgate.net However, these modifications were useful in improving the selectivity for the CB2 receptor over the CB1 receptor. researchgate.net For example, substitutions at the C-5 position with bromine, fluorine, or a methyl group were reported to be unfavorable for binding and functional activity. researchgate.net In contrast, substitutions at the C-6 and C-7 positions yielded compounds with higher binding affinity and improved selectivity. researchgate.net Similarly, in a study of 3-substituted indoles as anticancer agents, the presence of a bromo- or methoxy-substituent at the C-5 position was found to be critical for maximal activity. chapman.edu

These results indicate that the benzene portion of the indole ring interacts with specific subpockets of the target receptor, where steric bulk, electronegativity, and the potential for specific interactions dictate the resulting biological effect.

Table 2: Influence of Benzene Ring Substitutions on the Activity of Indole Derivatives

| Position | Substituent | Effect on Biological Activity | Reference |

|---|---|---|---|

| C-5 | -Br, -OCH₃ | Critical for maximal anticancer activity in one series. | chapman.edu |

| C-5 | -Cl | Decreased CB1 receptor affinity compared to C-6 substitution. | researchgate.net |

| C-6 | Various | Generally favorable for binding affinity and selectivity. | researchgate.net |

| C-7 | Various | Generally favorable for binding affinity and selectivity. | researchgate.net |

While the primary connection to the piperidine (B6355638) moiety is at the C-3 position, substitutions at the C-2 position of the indole ring can also influence activity. The introduction of small alkyl groups, such as a methyl group, at C-2 is a common strategy to probe steric tolerance near the core scaffold.

Studies on cannabinoid receptor ligands have shown that small substituents at the C-2 position, like a methyl group, generally allow the compound to retain good binding activity. researchgate.net Further research comparing 2-substituted and 3-substituted N-piperidinyl indoles revealed that the position of substitution has a significant impact on intrinsic activity and opioid receptor selectivity. nih.gov Specifically, moving the N-piperidinyl moiety from the 3-position to the 2-position improved potency at the NOP receptor and converted selective partial agonists into full agonists. nih.gov This suggests that the geometry imposed by the substitution pattern on the indole ring is a key determinant of the compound's pharmacological profile, likely by orienting the piperidine ring into different binding pockets. nih.gov

Substituent Effects on the Piperidine Ring System

The 2-methylpiperidine (B94953) moiety is a defining feature of the scaffold, providing a basic nitrogen center for ionic interactions and a chiral center that introduces stereochemical considerations. Modifications to this ring are critical for optimizing interactions with biological targets.

The methyl group at the C-2 position of the piperidine ring is not merely a passive substituent. Its presence introduces a stereocenter, meaning the compound can exist as different stereoisomers ((R) and (S)), which often have distinct biological activities. The size and position of this alkyl group can also serve to probe the topology of the receptor's binding site.

In related studies on N-substituted piperidines, the piperidine moiety, bearing monomethyl or geminal dimethyl groups, was used as a probe to explore receptor affinities and selectivities. nih.gov The position of the methyl group was found to be critical; for instance, a 4-methyl derivative was identified as a highly potent sigma(1) ligand, while a 3,3-dimethyl derivative was the most selective. nih.gov This highlights that the location of alkyl substituents on the piperidine ring can precisely orient the molecule within the binding pocket, enhancing specific interactions that lead to improved potency and selectivity. The C-2 methyl group in 3-((2-methylpiperidino)methyl)indole likely plays a similar role, influencing the conformational preference of the piperidine ring and creating specific steric interactions that can enhance binding affinity.

The secondary amine within the piperidine ring is a key functional group. It is typically protonated at physiological pH, allowing it to form a strong ionic bond with an anionic residue (e.g., aspartic acid) in a receptor binding site. The hydrogen atom on the nitrogen (N-H) can also act as a hydrogen bond donor.

Replacing this hydrogen with an alkyl or other group (N-substitution) has several consequences:

It removes the hydrogen bond donating capability.

It introduces steric bulk, which may either enhance or disrupt binding depending on the size and shape of the binding pocket.

It can alter the basicity (pKa) of the nitrogen, affecting the strength of the ionic interaction.

While direct SAR studies on N-substitution for the this compound scaffold are not extensively detailed in the provided context, research on analogous structures with piperazine (B1678402) rings shows that the nitrogen can accommodate a variety of substituted groups. nih.gov In those cases, various indole rings were linked to the nitrogen via amide or methylene (B1212753) linkers, demonstrating that this position is a versatile point for modification to modulate activity and selectivity. nih.gov Therefore, for the 2-methylpiperidine moiety, the choice between an unsubstituted (N-H) and a substituted nitrogen represents a critical decision point in the design of new derivatives to optimize receptor interactions.

Conformational Analysis of the Piperidine Ring and its Influence on Activity

The N-((indol-3-yl)methyl) substituent is sterically demanding and will have a strong energetic preference for the equatorial position to avoid unfavorable steric clashes with the axial hydrogens on the piperidine ring. This anchors the conformation of the ring, which in turn influences the preferred orientation of the 2-methyl group. Generally, a methyl group at the C-2 position also favors the equatorial orientation to avoid 1,3-diaxial interactions with the hydrogen atom at C-4 and the substituent at the nitrogen.

However, the interplay of steric and electronic effects can be complex. In certain N-substituted piperidines, allylic or pseudoallylic strain can arise when the nitrogen's lone pair is in conjugation with an adjacent π-system. This can increase the planarity around the nitrogen atom and, in some cases, force a 2-substituent into an axial orientation to minimize this specific type of strain. While the methylene linker in the title compound isolates the indole's π-system from the piperidine nitrogen, interactions within a constrained receptor pocket could potentially favor a higher-energy conformation where the methyl group is axial. The biological activity of the compound is therefore dependent on the energetic cost of adopting the specific conformation required for optimal binding to its target.

| Conformer | 2-Methyl Group Position | Relative Steric Stability | Potential Influence on Activity |

|---|---|---|---|

| Chair | Equatorial | More Stable (Generally Favored) | May fit well into broader, less constrained binding pockets. |

| Chair | Axial | Less Stable | May be required for optimal interaction in specific, narrow binding pockets, despite the energetic penalty. |

| Twist-Boat | Pseudo-axial / Pseudo-equatorial | High Energy (Generally Unfavorable) | Unlikely to be the primary binding conformation unless a significant energy gain is achieved from receptor interaction. |

Structural Variations of the Methylene Linker

The methylene (-CH₂-) group serves as a crucial linker, connecting the indole pharmacophore with the 2-methylpiperidine moiety. Its length, rigidity, and chemical nature dictate the spatial relationship between these two key structural components, directly impacting the molecule's ability to bind effectively to its biological target.

The length of the linker is a fundamental parameter in SAR studies. Extending the single methylene bridge to an ethyl (-CH₂CH₂-) or propyl (-CH₂CH₂CH₂-) chain increases the distance between the indole and piperidine rings. This modification alters the molecule's ability to span between binding sub-pockets on a receptor or enzyme. Research on related pharmacophores has shown that an optimal linker length, often between two to five atoms, is crucial for maximal activity. A linker that is too short may prevent the two ring systems from reaching their respective interaction points simultaneously, while a linker that is too long may introduce excessive conformational flexibility, which is entropically unfavorable for binding.

Introducing rigidity into the linker can lock the molecule into a specific, biologically active conformation. This can be achieved by incorporating features like a double bond (e.g., -CH=CH-) or a cyclopropane (B1198618) ring. A more rigid structure reduces the entropic penalty upon binding, which can lead to a significant increase in potency and selectivity. However, this strategy carries the risk of locking the molecule into a conformation that is unfavorable for binding, resulting in a complete loss of activity.

| Linker Modification | Example | Potential Effect on Activity | Rationale |

|---|---|---|---|

| Lengthening (n=2) | -CH₂-CH₂- | Increase or Decrease | Alters distance between pharmacophores; may improve or worsen fit in the binding site. |

| Lengthening (n=3) | -CH₂-CH₂-CH₂- | Increase or Decrease | Further alters distance and increases flexibility. |

| Increased Rigidity | -CH=CH- (ethenyl) | Increase or Decrease | Restricts conformational freedom; can enhance binding if the locked conformation is optimal. |

| Increased Rigidity | Cyclopropyl | Increase or Decrease | Provides a fixed angle and distance, significantly reducing flexibility. |

The replacement of the methylene carbon with other atoms or functional groups, a strategy known as bioisosteric replacement, can profoundly alter the compound's properties. Introducing heteroatoms such as oxygen (-O-), sulfur (-S-), or nitrogen (-NH-) into the linker changes its polarity, hydrogen-bonding capability, bond angles, and metabolic stability. For example, replacing the -CH₂- with an -NH- group introduces a hydrogen bond donor, which could form a new, favorable interaction within the receptor binding site.

| Original Linker | Bioisosteric Replacement | Potential Change in Properties |

|---|---|---|

| -CH₂- (Methylene) | -O- (Ether) | Increases polarity, adds H-bond acceptor, alters bond angle. |

| -CH₂- (Methylene) | -S- (Thioether) | Increases size and polarizability compared to ether. |

| -CH₂- (Methylene) | -NH- (Amine) | Adds H-bond donor/acceptor site, increases basicity. |

| -CH₂-CH₂- (Ethyl) | -C(O)NH- (Amide) | Increases rigidity, adds H-bond donor/acceptor sites, improves metabolic stability. |

Stereochemical Implications in Biological Activity

The presence of a chiral center at the C-2 position of the piperidine ring means that this compound exists as a pair of enantiomers: (R)-3-((2-methylpiperidino)methyl)indole and (S)-3-((2-methylpiperidino)methyl)indole. These two molecules are non-superimposable mirror images of each other and will have identical physical properties in a non-chiral environment. However, in the chiral environment of a biological system, such as a receptor binding pocket or an enzyme active site, they can and often do exhibit significantly different activities. This phenomenon is known as stereoselectivity.

The different three-dimensional arrangement of atoms in the (R) and (S) enantiomers leads to distinct interactions with the target. One enantiomer (the eutomer) may bind with high affinity, leading to the desired biological effect, while the other enantiomer (the distomer) may bind with much lower affinity or not at all. In some cases, the distomer may even bind to a different target, causing off-target or adverse effects.

Studies on closely related analogs, such as 1-(1H-indol-4-yloxy)-3-(4-aryl-2-methylpiperidinyl)propan-2-ols, have demonstrated the critical importance of stereochemistry. In this series, the four possible diastereomers were synthesized and separated, and their binding affinities for the 5-HT₁ₐ receptor were evaluated. The results showed significant differences in affinity based on the stereochemistry at the 2-position of the piperidine ring and its relative orientation (cis/trans) to another substituent. For instance, the (cis)-(2R,4S) and (trans)-(2R,4R) isomers often display markedly different binding affinities compared to their corresponding enantiomers. researchgate.net This underscores that precise control over stereochemistry is a crucial aspect of designing potent and selective ligands. While in some specific cases and for certain targets, stereochemistry may not be critical, it is a fundamental parameter that must be investigated in the drug discovery process. nih.gov

| Compound Stereoisomer | Hypothetical Receptor Affinity (Kᵢ, nM) | Rationale for Difference |

|---|---|---|

| (R)-enantiomer | 10 | Optimal 3D arrangement of methyl group allows for a favorable hydrophobic interaction within the receptor pocket. |

| (S)-enantiomer | 500 | Mirror-image arrangement of the methyl group results in a steric clash with an amino acid residue in the binding site, preventing optimal binding. |

| Racemic Mixture (1:1) | ~20 | Activity reflects the contribution of the more potent (R)-enantiomer, diluted by the less active (S)-enantiomer. |

Mechanistic Insights into Biological Interactions in Vitro Studies

Receptor Binding Profiles and Ligand Affinity Studies

The indole (B1671886) nucleus serves as a key pharmacophore for ligands targeting a diverse range of receptors. Its structural versatility allows for interactions with neurotransmitter receptors, G-protein coupled receptors (GPCRs), and nuclear receptors, often with high affinity and specificity.

Interaction with Neurotransmitter Receptors

Indole derivatives are well-known for their interactions with neurotransmitter receptors, particularly serotonin (B10506) (5-HT) receptors, which are themselves a class of GPCRs. nih.gov The core indole structure is a bioisostere of the endogenous ligand serotonin (5-hydroxytryptamine).

Research into various indole derivatives has revealed their potential as ligands for both 5-HT1A and 5-HT2A receptors. nih.gov The primary anchoring point for these ligands within the receptor is a conserved aspartate residue (Asp 3.32), which forms an electrostatic interaction with a protonatable nitrogen atom on the ligand's side chain. nih.gov Furthermore, the indole moiety itself typically penetrates deep into the receptor's binding cavity, engaging in hydrophobic interactions with key residues such as Tryptophan (Trp 6.48) and Phenylalanine (Phe 6.51, Phe 6.52). nih.gov Molecular dynamics simulations have confirmed that these interactions contribute to the stable binding of indole ligands within the receptor pocket. nih.gov

Modulation of G-protein Coupled Receptors (GPCRs)

Beyond serotonin receptors, the indole scaffold is exploited in the design of ligands for numerous other GPCRs, including adenosine (B11128) receptors. nih.gov GPCRs are a large family of transmembrane proteins that play crucial roles in cellular signaling. mdpi.com Ligands can interact with GPCRs at the primary (orthosteric) binding site, where the endogenous agonist binds, or at a topographically distinct (allosteric) site. nih.govnih.gov

Allosteric modulators that bind to GPCRs can fine-tune the receptor's response to the endogenous ligand, offering a more subtle and potentially more selective pharmacological effect. nih.govresearchgate.net Studies on various indole-based compounds have explored their roles as allosteric modulators, demonstrating the scaffold's utility in developing ligands with nuanced effects on GPCR signaling. nih.govunc.edu The binding mode of these ligands can be highly specific; for instance, certain indole derivatives have been shown to require interaction with specific serine residues on transmembrane helix 5 (TM5) for G-protein signaling, while interaction with extracellular loop 2 (EL2) can be essential for β-arrestin recruitment. unc.edu

Binding to Nuclear Receptors (e.g., PXR, AhR for related indoles)

Nuclear receptors are a class of ligand-activated transcription factors that regulate gene expression. Several indole derivatives have been identified as ligands for the Pregnane X Receptor (PXR) and the Aryl Hydrocarbon Receptor (AhR). nih.govnih.gov

The Aryl Hydrocarbon Receptor (AhR) can be modulated by various methylindoles and methoxyindoles. nih.gov Depending on the specific substitution pattern on the indole ring, these compounds can act as full agonists, partial agonists, or antagonists of AhR. For example, 3-methyl-indole (skatole), a tryptophan metabolite, has been identified as a partial agonist and antagonist of the human AhR. nih.gov Studies using reporter gene assays have quantified the activity of these compounds, revealing that even subtle structural changes can significantly alter their interaction with the receptor. nih.gov

The Pregnane X Receptor (PXR) is another nuclear receptor activated by indole compounds and their metabolites, which are often produced by intestinal bacteria. nih.gov This interaction is significant for regulating the expression of drug-metabolizing enzymes. Synthetic indole derivatives have been developed as non-cytotoxic PXR agonists. nih.gov Bis-indole derivatives have also been shown to bind to nuclear receptors NR4A1 and NR4A2, acting as dual ligands. mdpi.com

Table 1: Interaction of Select Indole Derivatives with Nuclear Receptors

| Compound/Class | Receptor | Activity | IC50/K D Value |

|---|---|---|---|

| 3-Methyl-indole (Skatole) | AhR | Antagonist | IC50: 19 µM |

| 2,3-diMethyl-indole | AhR | Antagonist | IC50: 11 µM |

| 2,3,7-triMethyl-indole | AhR | Antagonist | IC50: 12 µM |

| Bis-indole Derivatives | NR4A1 | Ligand | K D : 1.3–133 µM |

Enzyme Inhibition and Activation Studies

The indole scaffold is also a common feature in molecules designed to inhibit various enzymes, including those involved in epigenetic modification and cellular signaling pathways.

Inhibition of Epigenetic Modifying Enzymes (e.g., EZH2)

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that is a component of the Polycomb Repressive Complex 2 (PRC2). nih.govnih.gov Dysregulation of EZH2 activity is linked to several cancers, making it an attractive therapeutic target. nih.govcienciavida.org

Several potent and selective small-molecule inhibitors of EZH2 are based on an indole or indoline (B122111) (a saturated indole) core. nih.govnih.gov Structure-activity relationship (SAR) studies have shown that modifications to the indole/indoline core can lead to compounds with nanomolar potency against EZH2. nih.govcienciavida.org For instance, the partial saturation of an indole to an indoline has been a successful strategy to improve not only potency but also solubility and metabolic stability. nih.govcienciavida.org These inhibitors typically function by competing with the S-adenosyl methionine (SAM) cofactor at the enzyme's catalytic site.

Table 2: EZH2 Inhibition by Select Indoline-Based Compounds

| Compound | EZH2 IC50 (nM) | EZH1 IC50 (nM) |

|---|---|---|

| Compound 17 (N-cyclopentyl indoline) | 571 | >50000 |

Data derived from studies on specific indoline derivatives, not 3-((2-Methylpiperidino)methyl)indole. cienciavida.org

Inhibition of Kinases (e.g., GSK-3β, PI3Kα)

Kinases are critical enzymes in signaling cascades that regulate cell growth, proliferation, and survival. Indole-based structures have been successfully developed as inhibitors of key kinases like Glycogen Synthase Kinase 3β (GSK-3β) and Phosphatidylinositol 3-kinase α (PI3Kα).

Glycogen Synthase Kinase 3β (GSK-3β): GSK-3β is a serine/threonine kinase implicated in numerous diseases, including mood disorders and cancer. x-mol.netnih.gov Inhibition of its activity is a major therapeutic strategy. x-mol.netnih.gov Various indole and indazole-based compounds have been developed as potent, ATP-competitive inhibitors of GSK-3β. nih.gov For example, certain indazole derivatives have demonstrated GSK-3β inhibitory potency in the low nanomolar range (IC50 = 0.004 µM). nih.gov Isoxazol-indolin-2-one derivatives have also been synthesized and evaluated as GSK-3β inhibitors for potential anticancer applications. koreascience.kr

Phosphatidylinositol 3-kinase α (PI3Kα): The PI3K/AKT/mTOR pathway is a crucial signaling pathway often deregulated in cancer. nih.gov The PI3Kα isoform is a key component and a frequent target for cancer therapy. nih.govrsc.org Indole-based scaffolds have been incorporated into the design of PI3Kα inhibitors. For instance, methyl-indole has been shown to down-regulate the PI3K/Akt pathway in cancer cells. nih.gov More complex molecules based on aryl-substituted morpholino-triazines, which can be coupled with indole-related structures like indazoles, have yielded potent PI3Kα inhibitors with IC50 values in the nanomolar range. nih.gov

Table 3: Kinase Inhibition by Select Indole-Related Compounds

| Compound Class | Target Kinase | Potency (IC50) |

|---|---|---|

| Indazole Derivative (Compound 14) | GSK-3β | 4 nM |

Data derived from studies on specific indole-related derivatives, not this compound. nih.govnih.gov

Interactions with Other Metabolizing Enzymes (e.g., CYP450 for related indoles)

The metabolism of indole derivatives is crucial for their biological activity and potential toxicity, with cytochrome P450 (CYP) enzymes playing a central role. In vitro studies using human liver microsomes and expressed human P450s have identified several isoforms responsible for metabolizing indole compounds like 3-methylindole (B30407). nih.gov The bioactivation of 3-MI by these enzymes can lead to the formation of reactive intermediates, such as 3-methyleneindolenine (B1207975), through dehydrogenation, or 2,3-epoxy-3-MI and 3-hydroxy-3-methyleneindolenine (HMI) via epoxidation. nih.gov These electrophilic metabolites can subsequently form adducts with cellular macromolecules. nih.gov

Multiple human P450 enzymes expressed in the respiratory tract have been shown to metabolize 3-MI, suggesting it may be a potential human respiratory tract toxicant. nih.gov Key enzymes involved include CYP1A1, CYP1A2, CYP1B1, CYP2A6, CYP2A13, CYP2E1, and CYP2F1. nih.gov The assessment of CYP450-mediated interactions is a standard part of drug development to predict potential drug-drug interactions. pensoft.netdoi.org

| Enzyme Family | Specific Isoform(s) | Role in Indole Metabolism | Reference(s) |

| CYP1A | CYP1A1, CYP1A2 | Metabolize 3-methylindole. nih.gov CYP1A2 expression is induced by molecules with aromatic hydrocarbon chains. pensoft.net | nih.govpensoft.net |

| CYP1B | CYP1B1 | Involved in the metabolism of 3-methylindole. nih.gov | nih.gov |

| CYP2A | CYP2A6, CYP2A13 | Participate in the bioactivation of 3-methylindole. nih.gov | nih.gov |

| CYP2E | CYP2E1 | Contributes to the metabolism of 3-methylindole. nih.gov | nih.gov |

| CYP2F | CYP2F1 | Dehydrogenates 3-methylindole to the highly reactive 3-methyleneindolenine in the lung. researchgate.net | researchgate.net |

| CYP3A | CYP3A4, CYP3A5 | The most abundant subfamily in the liver, essential for metabolizing many drugs. pensoft.net | pensoft.net |

Cellular Pathway Modulation (In Vitro)

Indole and its derivatives are recognized as important signaling molecules that can modulate various cellular pathways, influencing both physiological and pathological processes. nih.govnih.gov

In vitro studies have demonstrated that indole compounds exert their biological functions by engaging with several key receptor-mediated signal transduction pathways. nih.gov Three primary receptors involved are the Aryl Hydrocarbon Receptor (AhR), the Pregnane X Receptor (PXR), and Toll-Like Receptor 4 (TLR4). nih.gov These receptors are expressed in various cell types, including gut epithelial cells and immune cells. nih.gov For instance, certain indole derivatives are known to activate AhR in HepG2-AhR-Lucia cells. nih.gov

Furthermore, indole acts as a signaling molecule in many bacteria, where it is involved in regulating processes such as biofilm formation and quorum sensing. researchgate.net As an intercellular signal, it can influence pathogenic biofilm development. researchgate.net

Indole metabolites play a significant role in maintaining cellular and tissue homeostasis, particularly in the intestinal mucosa. researchgate.net Dysregulation of these pathways is associated with conditions like inflammatory bowel disease (IBD). researchgate.net

Studies have shown that microbiota-derived indole metabolites can promote intestinal homeostasis by regulating the Interleukin-10 Receptor (IL-10R). researchgate.net For example, Indole-3-propionic acid (IPA), a metabolite derived from tryptophan by gut microbiota, improves intestinal barrier function by increasing the expression of tight junction proteins. mdpi.com It also helps maintain the integrity of the gut barrier by increasing the number of goblet cells and the thickness of the mucosa in rats. mdpi.com The process of apoptosis, or programmed cell death, is essential for cellular homeostasis, and its dysregulation can contribute to tumorigenesis. shiboost.nl Anti-apoptotic proteins like Myeloid cell leukemia-1 (MCL-1) are critical in this process, and indole derivatives have been developed as inhibitors of such proteins to promote cell death in cancer cells. shiboost.nl

Molecular Interaction Analysis

The specific biological effects of indole-based molecules are dictated by their precise interactions with protein targets at the molecular level. This involves fitting into specific binding pockets and forming a network of non-covalent bonds.

The indole ring, with its unique hydrophobic and aromatic characteristics, plays a crucial role in the functional properties of ligand binding sites within proteins. mdpi.com The design of small-molecule drugs often aims to identify inhibitors that can bind specifically to a functionally important region, such as an enzyme's active site. mdpi.com

For some indole-based inhibitors, the indole and an attached piperidine (B6355638) ring are tightly constrained within a narrow hydrophobic channel of the target protein. nih.gov The shape of the molecule is defined by the constraints of this pocket. nih.gov In some cases, ligands can induce the formation of a "cryptic" binding pocket that is not apparent in the unbound (apo) state of the protein. mdpi.com Analysis of such interactions reveals that molecules capable of inducing these pockets tend to be more hydrophobic and aromatic. mdpi.com

The interaction between an indole-containing ligand and its protein target is stabilized by a combination of non-covalent forces. cambridgemedchemconsulting.com The indole N-H group is a key hydrogen bond donor, and the importance of this hydrogen bonding in the organization and dynamics of proteins has been well-documented. semanticscholar.orgresearchgate.net The π-electron cloud of the indole ring system can also act as a weak hydrogen bond acceptor. nih.gov

In addition to hydrogen bonds, hydrophobic interactions are predominant and make a major contribution to binding affinity. cambridgemedchemconsulting.com The indole side chain of tryptophan, for example, can participate in diverse interactions with other aromatic side chains through π-π stacking. mdpi.com Quantum chemical analysis of 3-methylindole stacking confirms the stability of these interactions, which are critical for ligand binding and protein structure. mdpi.com

| Interaction Type | Description | Role in Indole Binding | Reference(s) |